Chemical structure and properties of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid
Chemical structure and properties of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid. Given the relative novelty of this compound, this document synthesizes available data with expert analysis of its structural features to offer insights for research and development.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, saturated structure provides three-dimensional diversity, crucial for specific interactions with biological targets.[2][3] The nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, and its substitution significantly influences the molecule's physicochemical properties and pharmacological activity.[4] The presence of an acetic acid moiety attached to the pyrrolidine ring, as seen in 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid, introduces a carboxylic acid group, which is a common feature in many classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).[2][]
Chemical Identity and Structure
2-(1-Isobutyl-3-pyrrolidinyl)acetic acid is a substituted pyrrolidine derivative. Its fundamental characteristics are summarized below.
| Identifier | Value | Source |
| CAS Number | 1220019-64-6 | [6] |
| Molecular Formula | C10H19NO2 | [6] |
| Molecular Weight | 185.26 g/mol | [6] |
| IUPAC Name | 2-(1-(2-methylpropyl)pyrrolidin-3-yl)acetic acid | N/A |
| Synonyms | 2-(1-Isobutylpyrrolidin-3-yl)acetic acid, 3-Pyrrolidineacetic acid, 1-(2-methylpropyl)- | [6] |
Chemical Structure:
Caption: 2D structure of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid.
Physicochemical Properties: A Computational Perspective
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates lipophilicity and potential for membrane permeability. |
| pKa (Acid Dissociation Constant) | ~4.0 - 5.0 (Carboxylic Acid) | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |
| Aqueous Solubility | Moderately Soluble | Influences formulation and bioavailability. |
| Polar Surface Area (PSA) | ~49 Ų | Correlates with membrane permeability and blood-brain barrier penetration. |
Note: These values are estimations and should be confirmed experimentally.
Synthesis and Characterization
While specific synthetic procedures for 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid are not detailed in published literature, a logical synthetic approach would involve the N-alkylation of a suitable pyrrolidine precursor followed by deprotection. A plausible route is outlined below.
Proposed Synthetic Workflow
The synthesis would likely start from a commercially available, N-protected pyrrolidine derivative, such as (S)- or (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid.[10][11]
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: N-Boc Deprotection
-
Dissolve N-Boc-3-pyrrolidineacetic acid in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.[12][13]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting crude 2-(3-pyrrolidinyl)acetic acid salt can be used in the next step without further purification.
Causality: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is labile under acidic conditions.[14] The acid protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of the free amine.
Step 2: Reductive Amination
-
Dissolve the crude 2-(3-pyrrolidinyl)acetic acid salt in a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add isobutyraldehyde and a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid.
Causality: Reductive amination is a robust method for forming C-N bonds. The secondary amine of the pyrrolidine reacts with the aldehyde to form an iminium ion intermediate, which is then reduced by the hydride reagent to yield the N-isobutyl product.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., carboxylic acid O-H and C=O stretches).
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Potential Biological Activity and Applications
While no specific pharmacological data for 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid has been reported, its structural features suggest potential areas for investigation.
Analgesic and Anti-inflammatory Properties
The acetic acid moiety is a common pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs).[2] For instance, derivatives of phenylacetic acid have been explored as anti-inflammatory agents.[15] Furthermore, a patent describes pyridylalkyl esters of 2-(p-isobutylphenyl)acetic acid as having analgesic and anti-inflammatory activities.[16] Although the core scaffold is different, the presence of an isobutyl group and an acetic acid function in the target molecule suggests that it could be investigated for similar properties.
Central Nervous System (CNS) Activity
The pyrrolidine ring is a privileged scaffold in CNS drug discovery.[1] Its ability to introduce chirality and defined three-dimensional structures is valuable for targeting specific receptors in the brain. The N-isobutyl group increases the lipophilicity of the molecule, which may facilitate crossing the blood-brain barrier.
Enzyme Inhibition
Pyrrolidine derivatives have been shown to be effective enzyme inhibitors for a variety of targets.[1] The carboxylic acid group can act as a key binding element (e.g., through hydrogen bonding or ionic interactions) within the active site of an enzyme.
Future Directions and Conclusion
2-(1-Isobutyl-3-pyrrolidinyl)acetic acid represents an under-explored molecule with potential for further investigation in drug discovery. The immediate next steps for researchers interested in this compound would be its synthesis and purification, followed by a thorough experimental characterization of its physicochemical properties. Subsequently, in vitro screening against a panel of relevant biological targets (e.g., cyclooxygenase enzymes for anti-inflammatory activity, CNS receptors) would be a logical progression to elucidate its pharmacological profile.
This technical guide provides a foundational understanding of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid, combining known information with scientifically grounded predictions and proposed experimental workflows. It is intended to serve as a valuable resource for scientists and researchers in the field of drug development.
References
-
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. [Link]
-
United States Patent Office - Googleapis.com. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. [Link]
-
Pyridylalkyl esters of 2-(p-isobutylphenyl)acetic acid and propionic acids and use - Patent US-4150137-A - PubChem. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]
-
(S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid - PubChem. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
[Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines] - PubMed. [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PHYSICOCHEMICAL PROPERTIES MODULES. [Link]
-
2-(1-Benzyl-3-pyrrolidinyl)acetic acid | C13H17NO2 | CID 3303356 - PubChem. [Link]
-
Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC. [Link]
-
Advancing physicochemical property predictions in computational drug discovery - eScholarship.org. [Link]
-
United States Patent (19) 11 Patent Number - ResearchGate. [Link]
-
Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4. [Link]
-
2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid - PubChemLite. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2016, 8(5):783-791 Research Article Volumetric properties and molecular int - JOCPR. [Link]
- US2372221A - Process of acetylating 2,3-butylene glycol with the impure acetic acid obtained from the pyrolytic decomposition of 2,3-butylene glycol diacetate to butadiene - Google P
- CN102557932B - Method for producing isobutyl acetate - Google P
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PHYSICOCHEMICAL PROPERTIES MODULES | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 8. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agrijournal.org [agrijournal.org]
- 10. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 204688-60-8 | (R)-2-(1-Boc-3-pyrrolidinyl)acetic Acid - AiFChem [aifchem.com]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
- 16. Pyridylalkyl esters of 2-(p-isobutylphenyl)acetic acid and propionic acids and use - Patent US-4150137-A - PubChem [pubchem.ncbi.nlm.nih.gov]
